molecular formula C23H16Cl4O2 B5222030 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)

1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)

Cat. No. B5222030
M. Wt: 466.2 g/mol
InChI Key: SJMKNUMOKFNZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene), also known as bis(2,4-dichlorophenyl) acetic acid, is a chemical compound that has been widely used in scientific research. This compound is known for its potent anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) is not fully understood. However, it is believed to inhibit the production of prostaglandins and leukotrienes, which are known to be involved in the inflammatory response. It may also inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of the inflammatory response.
Biochemical and Physiological Effects:
1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce pain sensitivity in animal models of acute and chronic pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) in lab experiments is its potent anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and has a long shelf-life. However, one of the limitations of using this compound is that it may have potential side effects on the liver and kidneys at high doses. Therefore, caution should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for research on 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene). One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in the treatment of other inflammatory diseases such as inflammatory bowel disease and multiple sclerosis. Additionally, the development of more potent and selective analogs of this compound may be a promising area of research.

Synthesis Methods

The synthesis of 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) is a complex process that involves several steps. The first step is the reaction of 2,4-dichloronaphthalene with sodium hydroxide to form 2,4-dichlorobenzoic acid. The second step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. The final step is the reaction of 2,4-dichlorobenzoyl chloride with 1,3-propanediol to form 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene).

Scientific Research Applications

1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) has been extensively used in scientific research for its anti-inflammatory and analgesic properties. It has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and psoriasis.

properties

IUPAC Name

2,4-dichloro-1-[3-(2,4-dichloronaphthalen-1-yl)oxypropoxy]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl4O2/c24-18-12-20(26)22(16-8-3-1-6-14(16)18)28-10-5-11-29-23-17-9-4-2-7-15(17)19(25)13-21(23)27/h1-4,6-9,12-13H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMKNUMOKFNZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2OCCCOC3=C(C=C(C4=CC=CC=C43)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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